The compound can be sourced from various chemical databases, including DrugBank, PubChem, and ChemSpider. These platforms provide detailed chemical identifiers and structural information essential for researchers.
The synthesis of 4-(acetylamino)-3-guanidinobenzoic acid has been explored through various methodologies. One prominent approach involves the acylation of 3-guanidinobenzoic acid with acetic anhydride or acetyl chloride to introduce the acetylamino group at the para position of the benzene ring.
The molecular structure of 4-(acetylamino)-3-guanidinobenzoic acid features a benzene ring substituted with both an acetylamino group and a guanidine moiety. The specific arrangement allows for interactions with biological targets, particularly enzymes.
4-(Acetylamino)-3-guanidinobenzoic acid primarily acts as a substrate for neuraminidase enzymes, undergoing reversible binding that inhibits their activity. This inhibition is crucial in preventing viral replication.
The compound has been shown to possess an IC50 value of M against N9 neuraminidase, indicating its potency as an antiviral agent . In vitro studies demonstrated that while it effectively binds to the enzyme's active site, it may not confer protective effects in vivo under certain conditions.
The mechanism of action involves the binding of 4-(acetylamino)-3-guanidinobenzoic acid to the active site of neuraminidase, blocking its ability to cleave sialic acid residues from glycoproteins. This action prevents the release of newly formed viral particles from infected cells, thereby inhibiting viral spread.
Research indicates that this compound interferes with the enzymatic function by stabilizing the enzyme-inhibitor complex, which is crucial for effective antiviral therapy .
4-(Acetylamino)-3-guanidinobenzoic acid is primarily utilized in virology research as a lead compound for developing antiviral agents targeting influenza viruses. Its ability to inhibit neuraminidase makes it a candidate for further studies aimed at enhancing its efficacy and bioavailability.
Additionally, this compound serves as a model for designing novel benzoic acid derivatives with improved pharmacological properties against various viral pathogens . Its structural characteristics provide insights into structure-based drug design efforts aimed at combating viral infections effectively.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3